molecular formula C25H32N6O6 B14447404 Enkephalin, alanh2(5)- CAS No. 77044-76-9

Enkephalin, alanh2(5)-

Cat. No.: B14447404
CAS No.: 77044-76-9
M. Wt: 512.6 g/mol
InChI Key: OJPCBCNKNRIOCG-XPGWFJOJSA-N
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Description

Enkephalin, alanh2(5)-, also known as D-Alaninamide, L-tyrosylglycylglycyl-L-phenylalanyl-, is a synthetic analog of enkephalins, which are endogenous opioid peptides. Enkephalins play a crucial role in modulating pain and are involved in various physiological processes. This compound is of significant interest due to its potential therapeutic applications and its role in pain modulation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Enkephalin, alanh2(5)- involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods: Industrial production of Enkephalin, alanh2(5)- follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Enkephalin, alanh2(5)- can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.

    Reduction: Reduction reactions can modify the peptide’s disulfide bonds, if present.

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Major Products: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to dityrosine formation, while substitution can yield various peptide analogs with altered biological activity.

Scientific Research Applications

Enkephalin, alanh2(5)- has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in modulating pain and other physiological processes.

    Medicine: Explored as a potential therapeutic agent for pain management and other conditions involving the opioid system.

    Industry: Utilized in the development of new peptide-based drugs and therapeutic agents.

Mechanism of Action

Enkephalin, alanh2(5)- exerts its effects primarily through interaction with opioid receptors, specifically the delta and mu opioid receptors. These receptors are G-protein-coupled receptors that mediate the compound’s analgesic and modulatory effects. Upon binding to these receptors, Enkephalin, alanh2(5)- activates intracellular signaling pathways that result in the inhibition of pain signals and modulation of other physiological processes.

Comparison with Similar Compounds

    Methionine-enkephalin (Met-enkephalin): Tyr-Gly-Gly-Phe-Met

    Leucine-enkephalin (Leu-enkephalin): Tyr-Gly-Gly-Phe-Leu

    Other enkephalin analogs: Various synthetic analogs with modifications to enhance stability or receptor selectivity.

Properties

CAS No.

77044-76-9

Molecular Formula

C25H32N6O6

Molecular Weight

512.6 g/mol

IUPAC Name

(2S)-2-amino-N-[2-[[2-[[(2S)-1-[[(2R)-1-amino-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]-3-(4-hydroxyphenyl)propanamide

InChI

InChI=1S/C25H32N6O6/c1-15(23(27)35)30-25(37)20(12-16-5-3-2-4-6-16)31-22(34)14-28-21(33)13-29-24(36)19(26)11-17-7-9-18(32)10-8-17/h2-10,15,19-20,32H,11-14,26H2,1H3,(H2,27,35)(H,28,33)(H,29,36)(H,30,37)(H,31,34)/t15-,19+,20+/m1/s1

InChI Key

OJPCBCNKNRIOCG-XPGWFJOJSA-N

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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